

Protonitazene: A Technical Guide to its Chemical Structure and Characterization

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Compound of Interest

Compound Name: Protonitazene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene, a potent synthetic opioid of the benzimidazole class, has emerged as a significant compound of interest within the scientific and medical communities. First synthesized in the 1950s, it has recently resurfaced on the illicit drug market, necessitating a thorough understanding of its chemical and pharmacological properties for forensic analysis, clinical toxicology, and the development of potential countermeasures.^{[1][2][3]} This technical guide provides an in-depth overview of the chemical structure, characterization, and pharmacological profile of **protonitazene**, tailored for researchers, scientists, and drug development professionals.

Protonitazene is chemically known as N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine.^{[1][3]} It is a structural isomer of isotonitazene, sharing the same molecular weight, which presents a challenge for analytical differentiation.^{[4][5]}

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine	[2][3]
Synonyms	Pronitazene, Propoxynitazene	[5]
Chemical Formula	C23H30N4O3	[2]
Molar Mass	410.518 g·mol ⁻¹	[2]
Appearance	White, yellow, or brown powder; crystalline solid	[3]
Melting Point	115–116 °C (hydrochloride salt)	[4]
Solubility (hydrochloride salt)	DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 10 mg/mL	[4][6]

Pharmacological Profile

Protonitazene is a potent and selective agonist of the μ -opioid receptor (MOR), which mediates its analgesic and euphoric effects, as well as its significant respiratory depressant activity.[1][4][7] Its effects can be reversed by opioid antagonists like naloxone.[3][4]

Receptor Binding and Functional Activity

In vitro studies have demonstrated that **protonitazene** exhibits a high affinity for the μ -opioid receptor. Its potency is reported to be comparable to or greater than that of fentanyl and significantly higher than that of morphine.[1][3][4]

Parameter	Protonitazene	Fentanyl	Morphine	Reference
MOR Binding Affinity (K _i , nM)				
Study 1	21.5	4.8	2.9	[4]
Study 2	1.09 ± 0.17	2.17 ± 0.27	3.04 ± 0.28	[4]
MOR Functional Potency (EC ₅₀ , nM)				
Study 1	0.14	0.10	1.21	[4]
Study 2	0.07–0.35 ng/mL	0.037–1.56 ng/mL	0.49–20.94 ng/mL	[1]
Antinociceptive Potency (ED ₅₀ , mg/kg)	0.035	0.035	4.9	[4]
MOR Efficacy (% DAMGO)	109	98	99	[4]

Note: Values across different studies may vary due to different experimental conditions.

Chemical Synthesis and Metabolism

The synthesis of **protonitazene** was first reported in the late 1950s.[4] A common synthetic route involves the substitution of 1-chloro-2,4-dinitrobenzene with 2-diethylaminoethylamine, followed by regioselective reduction of the ortho-nitro group and subsequent condensation with an n-propoxyphenyl imidate.[4]

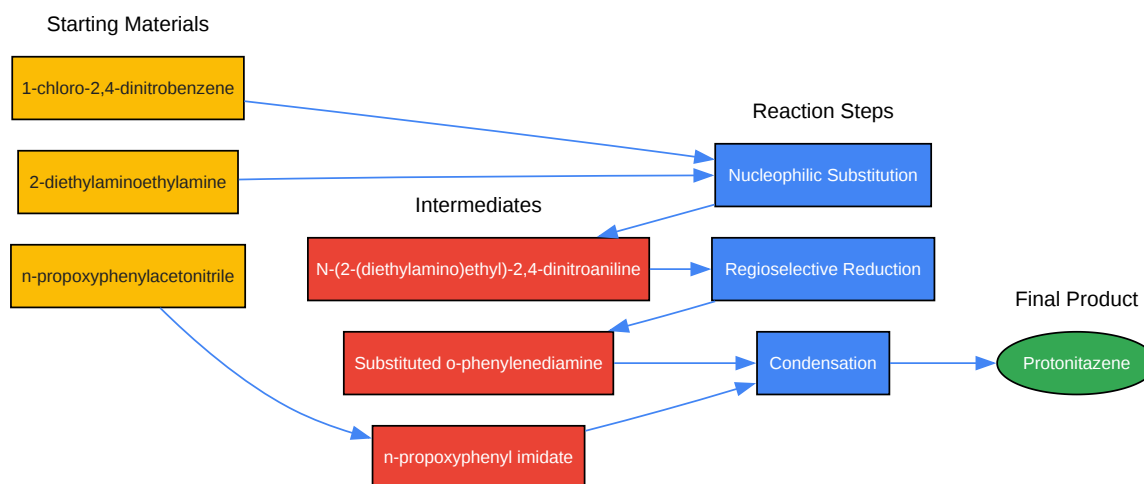
The primary metabolite of **protonitazene** is 4'-hydroxy-nitazene, formed through O-dealkylation.[1][8] This metabolite is common to several nitazenes and can be a useful biomarker for detecting exposure.[1][8]

Visualizations

Chemical Structure

Caption: Chemical Structure of **Protonitazene**.

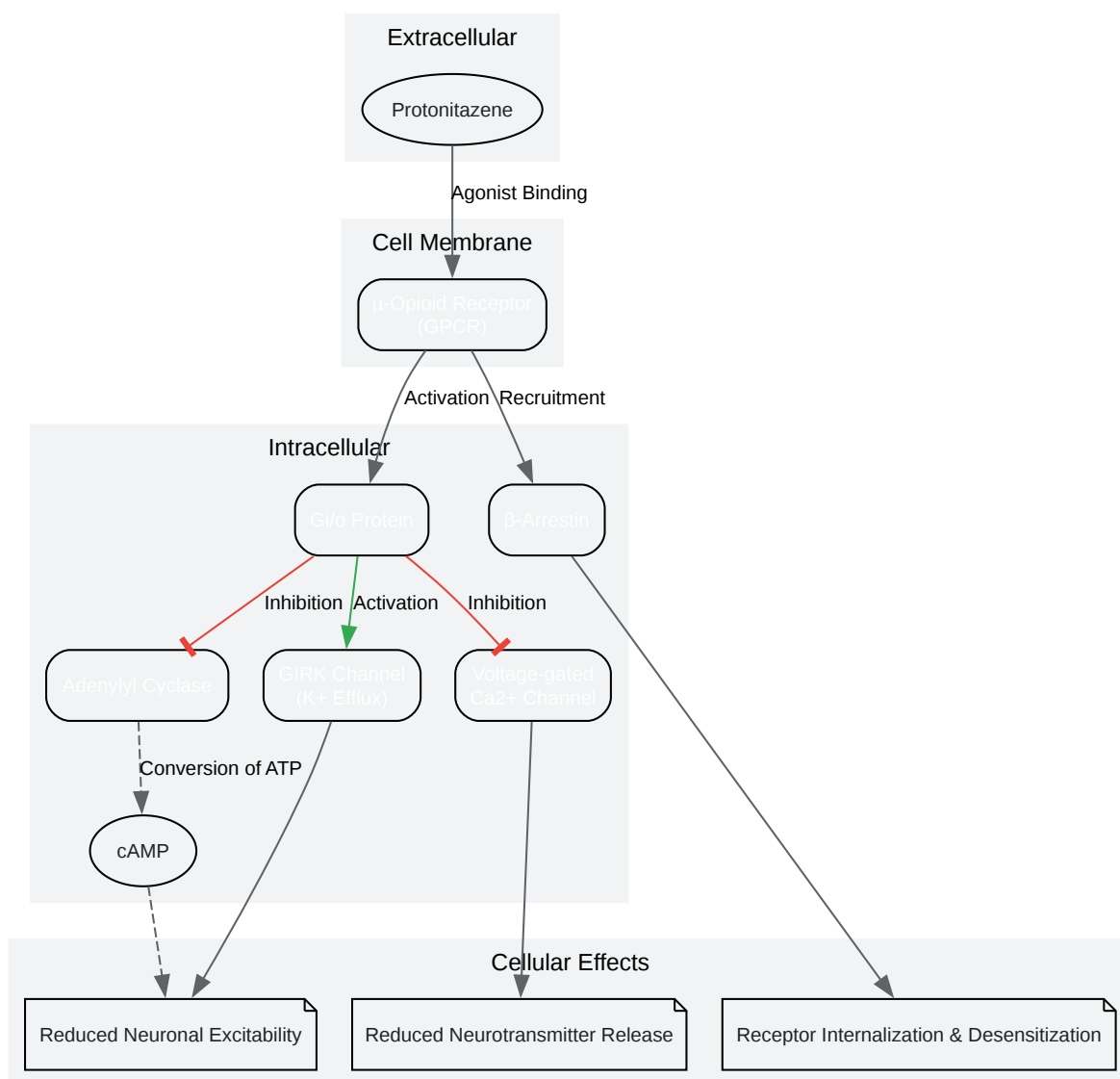
Generalized Synthetic Workflow



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Caption: Generalized Synthetic Workflow for **Protonitazene**.

μ-Opioid Receptor Signaling Pathway



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Caption: Simplified μ-Opioid Receptor Signaling Pathway.

Analytical Characterization

The identification and quantification of **protonitazene** in biological and non-biological samples are crucial for forensic and clinical purposes. Various analytical techniques are employed for its characterization.

Analytical Data Summary

Technique	Sample Type	Key Findings/Parameters	Reference
GC-MS	Reference Material, Biological Samples	Used for identification. Isomers like isotonitazene have similar fragmentation patterns requiring chromatographic separation.	[4][5][9][10]
LC-MS/MS	Blood, Urine, Hair	Published methods for identification and quantification. Allows for separation of isomers.	[4][10][11]
Precursor Ion: m/z 411.2396 ([M+H]⁺)		Retention Time: ~7.32 min (specific column and conditions)	[5]
Product Ions: m/z 100.1120, 72.0808, 44.0495			
LC-QTOF-MS	Reference Material, Biological Samples		
FTIR	Powder	Provides characteristic peaks for nitazenes.	[9]
NMR	Reference Material	Used for structural confirmation of synthetic protonitazene.	[4][10]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **protonitazene** are often proprietary or described in dense scientific literature. The following provides a generalized overview of the methodologies cited.

Synthesis

A general synthesis approach, as described in the literature, involves a multi-step process:

- **Nucleophilic Aromatic Substitution:** Reacting 1-chloro-2,4-dinitrobenzene with N,N-diethylethane-1,2-diamine.
- **Regioselective Reduction:** Selective reduction of the nitro group ortho to the secondary amine. This is a critical step to form the o-phenylenediamine precursor.
- **Condensation/Cyclization:** Reacting the resulting diamine with a derivative of 4-propoxyphenylacetic acid (such as an imidate) to form the benzimidazole ring system of **protonitazene**.

For detailed experimental conditions, including specific reagents, solvents, reaction times, and temperatures, it is essential to consult the primary synthetic chemistry literature.

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Blood

- **Sample Preparation:** Liquid-liquid extraction or solid-phase extraction is typically used to isolate the analyte from the biological matrix.
- **Chromatography:**
 - **Column:** A C18 or biphenyl column is often used for separation.[\[5\]](#)[\[14\]](#)
 - **Mobile Phase:** A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol/acetonitrile) is employed.[\[5\]](#)[\[15\]](#)
 - **Flow Rate:** Typically in the range of 0.4-1.0 mL/min.[\[5\]](#)[\[15\]](#)
- **Mass Spectrometry:**

- Ionization: Electrospray ionization in positive mode (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

- Sample Preparation: Samples are typically derivatized to improve their chromatographic properties.
- Chromatography:
 - Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.
 - Carrier Gas: Helium.
 - Temperature Program: A temperature gradient is used to separate the analytes.
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Detection: The mass spectrum is scanned over a specific mass range to identify characteristic fragment ions.

It is critical to use a certified reference standard for **protonitazene** to confirm its identity based on retention time and mass spectral data, especially to differentiate it from its isomer, isotonitazene.^{[4][5]}

Conclusion

Protonitazene is a potent synthetic opioid with a complex chemical structure and significant pharmacological activity. A thorough understanding of its synthesis, characterization, and biological effects is paramount for the scientific community. The data and methodologies presented in this guide provide a foundational resource for researchers working on the detection, analysis, and mitigation of the effects of this and other emerging synthetic opioids. The continued development and validation of analytical methods are essential for keeping pace with the evolving landscape of novel psychoactive substances.

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